Cas no 2138420-01-4 (1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]-)

1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- is a heterocyclic compound featuring a triazole core functionalized with a 2-bromoethyl group at the 4-position and a 2,4-dimethyl-5-oxazolylmethyl substituent at the 1-position. This structure offers versatility in synthetic applications, particularly as a bifunctional intermediate for further derivatization. The bromoethyl moiety provides a reactive handle for nucleophilic substitution or cross-coupling reactions, while the oxazolylmethyl group enhances steric and electronic diversity. Its well-defined reactivity profile makes it valuable in medicinal chemistry and materials science for constructing complex molecular architectures. The compound's stability under standard conditions ensures reliable handling and storage.
1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- structure
2138420-01-4 structure
Product name:1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]-
CAS No:2138420-01-4
MF:C10H13BrN4O
MW:285.140420675278
CID:5280402

1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]-
    • Inchi: 1S/C10H13BrN4O/c1-7-10(16-8(2)12-7)6-15-5-9(3-4-11)13-14-15/h5H,3-4,6H2,1-2H3
    • InChI Key: XPQZAFUMNSAOSN-UHFFFAOYSA-N
    • SMILES: N1(CC2OC(C)=NC=2C)C=C(CCBr)N=N1

1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-696688-10.0g
4-(2-bromoethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole
2138420-01-4
10.0g
$5590.0 2023-03-10
Enamine
EN300-696688-2.5g
4-(2-bromoethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole
2138420-01-4
2.5g
$2548.0 2023-03-10
Enamine
EN300-696688-0.05g
4-(2-bromoethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole
2138420-01-4
0.05g
$1091.0 2023-03-10
Enamine
EN300-696688-5.0g
4-(2-bromoethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole
2138420-01-4
5.0g
$3770.0 2023-03-10
Enamine
EN300-696688-0.5g
4-(2-bromoethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole
2138420-01-4
0.5g
$1247.0 2023-03-10
Enamine
EN300-696688-0.25g
4-(2-bromoethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole
2138420-01-4
0.25g
$1196.0 2023-03-10
Enamine
EN300-696688-1.0g
4-(2-bromoethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole
2138420-01-4
1g
$0.0 2023-06-07
Enamine
EN300-696688-0.1g
4-(2-bromoethyl)-1-[(dimethyl-1,3-oxazol-5-yl)methyl]-1H-1,2,3-triazole
2138420-01-4
0.1g
$1144.0 2023-03-10

Additional information on 1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]-

Introduction to 1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- (CAS No. 2138420-01-4)

1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- (CAS No. 2138420-01-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse applications in pharmaceutical and chemical research. The presence of a bromoethyl group and a substituted oxazole ring in its structure adds to its complexity and versatility.

The 1H-1,2,3-triazole core is a well-known heterocyclic moiety that has been extensively studied for its pharmacological properties. It is often used as a scaffold in the design of new drugs due to its ability to form stable covalent bonds and its involvement in various biological processes. The introduction of the 4-(2-bromoethyl) substituent and the (2,4-dimethyl-5-oxazolyl)methyl group further enhances the compound's reactivity and selectivity, making it a valuable candidate for drug discovery and development.

In recent years, there has been a growing interest in the use of triazole-based compounds for their potential therapeutic applications. For instance, triazoles have been explored for their antifungal, antiviral, and anticancer properties. The specific structure of 1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- (CAS No. 2138420-01-4) has been shown to exhibit promising activity against various pathogens and cancer cells. This is attributed to the synergistic effects of the bromoethyl group and the substituted oxazole ring.

The bromoethyl group in this compound can undergo nucleophilic substitution reactions, which can be harnessed for the synthesis of more complex molecules with enhanced biological activity. Additionally, the oxazole ring is known for its stability and ability to form hydrogen bonds, which can improve the compound's solubility and bioavailability. These properties make 1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- (CAS No. 2138420-01-4) an attractive target for further investigation.

In terms of synthesis, the preparation of 1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- (CAS No. 2138420-01-4) typically involves multi-step processes that include the formation of the triazole core followed by functionalization with the bromoethyl and oxazole groups. Recent advancements in synthetic methodologies have made it possible to produce this compound with high yield and purity. Techniques such as click chemistry have been particularly useful in facilitating the construction of triazole-containing molecules.

The biological evaluation of 1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- (CAS No. 2138420-01-4) has revealed several interesting findings. In vitro studies have demonstrated its potent antifungal activity against a range of fungal species, including Candida albicans and Aspergillus fumigatus. This activity is believed to be mediated by the disruption of fungal cell membranes and inhibition of key metabolic pathways.

Beyond its antifungal properties, this compound has also shown promise as an anticancer agent. Preclinical studies have indicated that it can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action is thought to involve the induction of apoptosis through mitochondrial dysfunction and DNA damage. These findings suggest that 1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- (CAS No. 2138420-01-4) could be a valuable lead compound for the development of novel anticancer therapies.

In addition to its direct biological activities, this compound has also been explored for its potential as a building block in drug conjugates and prodrugs. The presence of functional groups such as the bromoethyl moiety allows for easy modification and conjugation with other therapeutic agents or targeting moieties. This approach can enhance the delivery and efficacy of drugs while reducing side effects.

The safety profile of 1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[(2,4-dimethyl-5-oxazolyl)methyl]- (CAS No. 2138420-01-4) is another important aspect that has been investigated. Toxicity studies have shown that it exhibits low cytotoxicity towards normal cells at therapeutic concentrations. However, further research is needed to fully understand its long-term safety and potential side effects.

In conclusion, 1H-1,2,3-Triazole, 4-(2-bromoethyl)-1-[ ( ̶( ( ( ( ( ( ( ( ( ( ( ( ( ( ( (( (( (( (( (( (( (( (( (( (( (( (( (( (( (((((((((((((((((((( (((((((((((((((((((( (((((((((((((((((((( (((((((((((((((((((( (((((((((((((((((((( (((((((((((((((((((( (((((((((((((((((((( (((((((((((((((((((( (((((((((((((((((((( (((((((( (((((((( (((((((( (((((((( (((((((( (((((((( (((((((( (((((((( (((((((( (((((((( (((( (((( (((( (((( (((( (((( (((( (((( (((( (((( (((( (((( (((( (((( (((( (((( ))))))))))))))))))))))))))))))))))))))))))))))))))))))))))))))) ))))))) ))))))) ))))))) ))))))) ))))))) ))))))) ))))))) ))))))) ))))))) ))))))) ))) ))) ))) ))) ))) ))) ))) ))) ))) ))) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ](https://www.example.com/)














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